2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Scientific Research Applications
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Abl kinase . Abl kinase is a protein that plays a crucial role in regulating cell growth and survival. Its dysregulation is often associated with certain types of cancer .
Mode of Action
The compound interacts with its target, the Abl kinase, by forming a crucial hydrogen bond with key amino acid residues of the kinase . This interaction inhibits the activity of the Abl kinase, thereby potentially disrupting the growth and survival of cancer cells .
Biochemical Pathways
Inhibition of Abl kinase can disrupt these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
The mesoionic character of the thiadiazole ring, a component of the compound, allows it to cross cellular membranes and interact strongly with biological targets This suggests that the compound may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of Abl kinase, which can disrupt cell growth and survival pathways. This can potentially lead to the death of cancer cells . .
Safety and Hazards
Future Directions
Given the broad spectrum of biological activities exhibited by thiadiazole derivatives, there is ongoing interest in developing novel, more effective therapeutics based on this scaffold . Future research will likely continue to explore the synthesis, characterization, and biological evaluation of new thiadiazole derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide are largely attributed to the thiadiazole ring. This ring allows the compound to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiadiazole derivatives, including this compound, have been shown to exert a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 4-(trifluoromethyl)phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-phenyl-1,2,4-thiadiazole
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- 2-phenyl-1,3,4-thiadiazole
Uniqueness
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of phenyl, thiadiazole, and trifluoromethyl groups. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-6-8-13(9-7-12)21-14(24)10-25-16-22-15(23-26-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPUISAZOJFFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.